molecular formula C11H9F11O B12562717 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene CAS No. 193203-75-7

1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene

Cat. No.: B12562717
CAS No.: 193203-75-7
M. Wt: 366.17 g/mol
InChI Key: SJSVXINXEQLKDR-UHFFFAOYSA-N
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Description

1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene typically involves the fluorination of a cycloheptene derivative. This can be achieved using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and distillation to remove any impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the cycloheptene ring allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation could produce ketones or carboxylic acids.

Scientific Research Applications

1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.

Mechanism of Action

The mechanism by which 1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3,4,4,5,5,6,6,7,7-Undecafluoro-2-(3-methoxypropyl)cyclohept-1-ene is unique due to its specific fluorination pattern and the presence of a methoxypropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.

Properties

CAS No.

193203-75-7

Molecular Formula

C11H9F11O

Molecular Weight

366.17 g/mol

IUPAC Name

1,3,3,4,4,5,5,6,6,7,7-undecafluoro-2-(3-methoxypropyl)cycloheptene

InChI

InChI=1S/C11H9F11O/c1-23-4-2-3-5-6(12)8(15,16)10(19,20)11(21,22)9(17,18)7(5,13)14/h2-4H2,1H3

InChI Key

SJSVXINXEQLKDR-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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